molecular formula C12H16ClN3O2 B15156656 3-(5-Chloro-1,3-dimethylpyrazol-4-yl)-1-(morpholin-4-yl)prop-2-en-1-one

3-(5-Chloro-1,3-dimethylpyrazol-4-yl)-1-(morpholin-4-yl)prop-2-en-1-one

Cat. No.: B15156656
M. Wt: 269.73 g/mol
InChI Key: DMHIXGFSUCQOIP-UHFFFAOYSA-N
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Description

3-(5-Chloro-1,3-dimethylpyrazol-4-yl)-1-(morpholin-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chloro-substituted pyrazole ring and a morpholine ring connected through a propenone linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-1,3-dimethylpyrazol-4-yl)-1-(morpholin-4-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the propenone linker: This involves the reaction of the chlorinated pyrazole with an appropriate aldehyde or ketone in the presence of a base.

    Morpholine substitution: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or catalyst.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the propenone linker.

    Substitution: New compounds with different substituents on the pyrazole ring.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chloro-1,3-dimethylpyrazol-4-yl)-1-(piperidin-4-yl)prop-2-en-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-(5-Chloro-1,3-dimethylpyrazol-4-yl)-1-(pyrrolidin-4-yl)prop-2-en-1-one: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in 3-(5-Chloro-1,3-dimethylpyrazol-4-yl)-1-(morpholin-4-yl)prop-2-en-1-one may confer unique properties, such as increased solubility or specific interactions with biological targets, compared to similar compounds with different ring structures.

Properties

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

3-(5-chloro-1,3-dimethylpyrazol-4-yl)-1-morpholin-4-ylprop-2-en-1-one

InChI

InChI=1S/C12H16ClN3O2/c1-9-10(12(13)15(2)14-9)3-4-11(17)16-5-7-18-8-6-16/h3-4H,5-8H2,1-2H3

InChI Key

DMHIXGFSUCQOIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=CC(=O)N2CCOCC2)Cl)C

Origin of Product

United States

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